molecular formula C15H16O5 B2447154 [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 428822-69-9

[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2447154
CAS No.: 428822-69-9
M. Wt: 276.288
InChI Key: DNGXHYILRGUTBT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-4-10-7-14(18)20-15-9(2)12(6-5-11(10)15)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGXHYILRGUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

Chemical Reactions Analysis

[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid serves as a building block for synthesizing more complex organic molecules. Its unique chromenone backbone allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound exhibits notable antimicrobial and antioxidant activities. Studies have indicated its potential as an antimicrobial agent against various pathogens, which warrants further biological exploration .

Medicine

Due to its biological properties, this compound is being investigated for therapeutic applications, particularly in treating infections and possibly other diseases associated with oxidative stress.

Industry

In industrial applications, this compound is utilized in developing photoactive materials and smart polymers , which are essential in advanced material science.

Antimicrobial Efficacy

A study demonstrated that derivatives of similar chromenone structures exhibited significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

Research focusing on cancer cell lines showed that compounds with similar structures displayed selective cytotoxicity towards tumor cells while sparing normal cells. The IC50 values obtained were in the low micromolar range, suggesting potential for development into anticancer therapies .

Mechanism of Action

The mechanism of action of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with cellular components:

Biological Activity

[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, also known by its IUPAC name 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetic acid, is a synthetic organic compound with notable biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The compound has a molecular formula of C₁₅H₁₆O₅ and a molecular weight of 276.29 g/mol. Its synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The resulting compound features a chromenone backbone that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound has demonstrated effective radical scavenging activity in vitro .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of tubulin polymerization, leading to cell cycle arrest and subsequent cell death . The structure–activity relationship (SAR) analysis indicates that modifications to the chromenone scaffold can enhance its anticancer efficacy.

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Inhibition of Enzymes : The compound has been found to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
  • Cellular Interaction : Its ability to bind to tubulin disrupts microtubule formation, which is critical for cell division, thereby exerting anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetic acid, it is essential to compare it with other chromene derivatives:

Compound NameStructureBiological Activity
2-(4-methylcoumarin)StructureAntimicrobial, Antioxidant
8-IodochromenoneStructureAnticancer, Antimicrobial
(8-methylchromenone)acetic acidStructureModerate Antioxidant

The presence of the propyl group at the 4-position and the acetic acid moiety at the 7-position in [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetic acid contributes to its enhanced biological activities compared to other derivatives.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetic acid:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited Gram-positive and Gram-negative bacteria, showcasing its potential for developing new antimicrobial agents.
  • Antioxidant Studies : In vitro assays revealed that it effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases .
  • Cancer Cell Line Studies : Research on MCF-7 breast cancer cells showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls, supporting its role as a potential chemotherapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, and how can reaction efficiency be optimized?

Answer:
A common approach involves alkylation of the phenolic hydroxyl group in coumarin derivatives. For example, 7-hydroxy-4-methylcoumarin can react with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base at 80°C for 10 hours, yielding ethyl intermediates that are hydrolyzed to the final acetic acid derivative . Optimizing reaction parameters (e.g., solvent polarity, stoichiometry of reagents, and temperature) is critical. For instance, replacing DMF with acetone may reduce side reactions, while microwave-assisted synthesis could shorten reaction times and improve yields (literature reports 40% vs. optimized yields of 81–82%) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key data should be prioritized?

Answer:

  • NMR Spectroscopy: Focus on the δ 2.5–3.0 ppm region for the methyl and propyl groups, δ 4.5–5.0 ppm for the oxyacetic acid protons, and δ 6.0–8.0 ppm for aromatic coumarin protons. The carbonyl (C=O) resonance typically appears at δ 160–170 ppm in ¹³C-NMR .
  • IR Spectroscopy: Key peaks include ~1700 cm⁻¹ (ester/ketone C=O), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • HPLC/Purity Analysis: Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to confirm ≥95% purity, as impurities in coumarin derivatives can skew biological activity data .

Advanced: How can researchers resolve discrepancies in X-ray crystallographic data during structural refinement?

Answer:
Structural ambiguities (e.g., disordered propyl or methyl groups) require iterative refinement using programs like SHELXL . Key steps:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR or RIGU restraints to model thermal motion in flexible substituents.
  • Validate hydrogen-bonding networks with PLATON or Mercury software.
    Cross-reference experimental data with DFT-optimized molecular geometries to resolve conflicts in bond angles or torsional parameters .

Advanced: How should contradictory biological activity data across studies be analyzed, particularly for antimicrobial assays?

Answer:

  • Purity Verification: Re-test compounds using HPLC to rule out impurities (e.g., unreacted starting materials) that may suppress or enhance activity .
  • Assay Standardization: Use CLSI/M07-A11 guidelines for MIC determinations. For example, discrepancies in Gram-negative bacterial inhibition may arise from variations in broth media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) .
  • Structure-Activity Correlation: Compare substituent effects—e.g., replacing the propyl group with butyl (as in related compounds) may alter lipophilicity and membrane penetration .

Methodological: What strategies ensure high purity (>95%) during synthesis, and how does purity impact crystallography or bioassays?

Answer:

  • Purification: Use recrystallization (ethanol/water mixtures) or preparative HPLC with a mobile phase of acetonitrile:0.1% TFA (70:30 v/v) .
  • Impact of Impurities: Even 2–3% impurities can disrupt crystal packing (evidenced by poor R-factor convergence in SHELXL) or produce false positives in enzyme inhibition assays .

Advanced: How can the acetic acid moiety be functionalized to develop fluorescent probes or bioactive conjugates?

Answer:

  • Fluorescent Derivatives: React the carboxylic acid group with amine-containing fluorophores (e.g., dansyl chloride) via EDC/NHS coupling in DCM. This approach is validated in coumarin-based probes for imaging cellular uptake .
  • Bioactive Conjugates: Link to thiazolidin-4-ones via hydrazide intermediates to enhance antimicrobial or anti-inflammatory activity, as demonstrated in structurally related chromen-2-one derivatives .

Basic: What are the critical considerations for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the chromen-2-one ring.
  • Handling: Avoid prolonged exposure to light or humidity, which can hydrolyze the oxyacetic acid moiety. Use glove boxes for air-sensitive reactions .

Advanced: What computational tools can predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electron-rich sites (e.g., C-5 or C-8 positions) for halogenation or nitration .
  • MD Simulations: GROMACS can model solvent effects (e.g., DMF vs. THF) on reaction pathways, aiding in predicting yields for scale-up .

Methodological: How can researchers address challenges in resolving ¹H-NMR splitting patterns for overlapping aromatic protons?

Answer:

  • 2D NMR Techniques: Use COSY to identify coupling between adjacent protons and NOESY to confirm spatial proximity of methyl/propyl groups to aromatic hydrogens.
  • Solvent Optimization: Switch from CDCl₃ to DMSO-d₆ to enhance resolution of deshielded protons near the carbonyl group .

Advanced: What are the implications of substituent positioning (e.g., 8-methyl vs. 7-methoxy) on the compound’s photophysical properties?

Answer:

  • Methyl at C-8: Reduces π-π stacking in the solid state, blue-shifting fluorescence emission (λem ~450 nm) compared to methoxy-substituted analogs (λem ~480 nm) .
  • Propyl at C-4: Increases solubility in nonpolar solvents, facilitating applications in lipid bilayer studies .

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